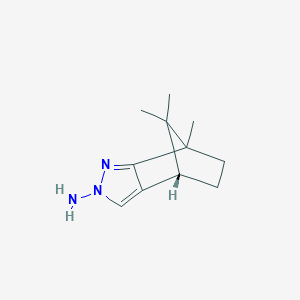
D-4-Phosphoerythronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phospho-L-threonic acid is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. The chemical formula of 4-phospho-L-threonic acid is C4H9O8P
Wissenschaftliche Forschungsanwendungen
4-phospho-L-threonic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and can be used to study enzyme functions.
Industry: It is used in the production of various biochemical products and as a reagent in chemical processes.
Vorbereitungsmethoden
The preparation of 4-phospho-L-threonic acid can be achieved through several synthetic routes. One common method involves using L-ascorbic acid as a raw material and hydrogen peroxide as a catalyst. The reaction is carried out by adding a metal hydroxide salifying agent at a temperature range of 0-40°C for 3-6 hours. The molecular oxygen in the solution is then removed, followed by purification crystallization or crystallization after desalting . This method is advantageous as it shortens the reaction time and enhances the yield.
Analyse Chemischer Reaktionen
4-phospho-L-threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, metal hydroxides, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of L-ascorbic acid with hydrogen peroxide results in the formation of 4-phospho-L-threonic acid .
Wirkmechanismus
The mechanism of action of 4-phospho-L-threonic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of dickkopf-1, a protein involved in hair follicle regulation, thereby potentially preventing androgen-driven balding . Additionally, it may interact with ribose-5-phosphate isomerase, an enzyme involved in the pentose phosphate pathway .
Vergleich Mit ähnlichen Verbindungen
4-phospho-L-threonic acid can be compared with other similar compounds, such as:
4-phospho-D-threonic acid: An enantiomer of 4-phospho-L-threonic acid with similar chemical properties but different biological activities.
L-threonic acid: A related compound that is a metabolite of ascorbic acid and has applications in promoting ascorbic acid absorption and utilization.
Magnesium L-threonate: A compound used in neurological treatments due to its ability to regulate the N-methyl-D-aspartate receptor in the brain.
The uniqueness of 4-phospho-L-threonic acid lies in its specific interactions with molecular targets and its potential therapeutic applications in various fields.
Eigenschaften
Molekularformel |
C4H9O8P |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m0/s1 |
InChI-Schlüssel |
ZCZXOHUILRHRQJ-STHAYSLISA-N |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)




![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)




